molecular formula C21H18N4O2S B12024983 4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 497920-36-2

4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12024983
CAS No.: 497920-36-2
M. Wt: 390.5 g/mol
InChI Key: MNLJNCKKSCPBDE-LPYMAVHISA-N
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Description

4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process. The synthetic route generally starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: The initial step often involves the condensation of 2-methoxynaphthalene-1-carbaldehyde with hydrazine derivatives to form hydrazones.

    Cyclization: The hydrazones are then cyclized under acidic or basic conditions to form the triazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.

    Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers or photoactive compounds.

Mechanism of Action

The mechanism of action of 4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes, such as those involved in DNA replication or protein synthesis, leading to the disruption of cellular processes.

    Interaction with Cellular Membranes: The compound can interact with cellular membranes, altering their permeability and affecting the transport of ions and molecules.

    Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

4-(((2-Methoxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other similar compounds, such as:

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities. the presence of different substituents can significantly affect their properties and applications.

    Thiosemicarbazones: These compounds contain a thione group and have been studied for their antimicrobial and anticancer activities. The combination of the triazole and thione moieties in this compound may enhance its biological activity and specificity.

Properties

CAS No.

497920-36-2

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H18N4O2S/c1-26-18-10-6-5-9-16(18)20-23-24-21(28)25(20)22-13-17-15-8-4-3-7-14(15)11-12-19(17)27-2/h3-13H,1-2H3,(H,24,28)/b22-13+

InChI Key

MNLJNCKKSCPBDE-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC=CC=C4OC

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC=CC=C4OC

Origin of Product

United States

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